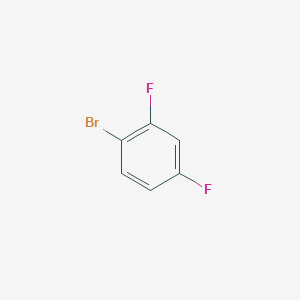

1-Bromo-2,4-difluorobenzene

Descripción general

Descripción

1-Bromo-2,4-difluorobenzene (C₆H₃BrF₂, MW: 192.99 g/mol) is a halogenated aromatic compound characterized by bromine at position 1 and fluorine atoms at positions 2 and 4 on the benzene ring . It is synthesized via bromination of m-difluorobenzene, yielding ~85% selectivity under optimized conditions, with minor by-products such as 1-bromo-2,6-difluorobenzene and dibrominated derivatives . Alternative routes include the Schiemann reaction starting from m-phenylene diamine, achieving a 40% yield with >98% purity . This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing pharmaceuticals (e.g., Diflunisal) , liquid crystals , and bioactive molecules . Its flammability (UN 1993) necessitates careful handling .

Métodos De Preparación

1-Bromo-2,4-difluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-difluorobenzene using bromine or bromine-containing reagents . The reaction is typically carried out in the presence of a catalyst such as iron or aluminum bromide under controlled temperature conditions . Industrial production methods often involve the use of bromine and 1,3-difluorobenzene in a solvent-free environment to minimize waste and improve yield .

Análisis De Reacciones Químicas

1-Bromo-2,4-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acids or reduced to form difluorobenzene derivatives.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Pathways

1-Bromo-2,4-difluorobenzene can be synthesized through various methods, including bromination of m-difluorobenzene using liquid bromine in a solvent-free environment. This method yields high purity and minimizes environmental impact by reducing waste and byproducts .

Key Reactions:

- Lithiation : It undergoes lithiation at the positions adjacent to the halogen substituents, yielding compounds like 6-bromo-2,3-difluorobenzoic acid .

- Formation of Benzynes : It can generate benzyne intermediates for further reactions with various nucleophiles, such as furan .

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of chiral azole antifungal agents. For instance, it is utilized in the preparation of (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one through a chemoenzymatic process .

Case Study: Antifungal Activity

A series of compounds derived from this compound were tested for antifungal activity against various strains. Compounds showed significant efficacy in vitro, demonstrating the compound's utility in drug development .

Agrochemical Development

The compound is also used in the synthesis of agrochemicals. Its ability to undergo selective functionalization allows for the creation of herbicides and pesticides with tailored properties for enhanced agricultural productivity .

Material Science

In material science, this compound is employed as a precursor for developing phosphorescent organic light-emitting diodes (OLEDs). The compound's reactivity facilitates the formation of complex structures that improve device performance .

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,4-difluorobenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution . The presence of both bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

The reactivity, physical properties, and applications of 1-bromo-2,4-difluorobenzene are influenced by the positions and number of halogens. Below is a detailed comparison with structurally related bromofluorobenzenes:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position Effects :

- The 2,4-difluoro substitution in this compound facilitates regioselective cross-coupling due to reduced steric hindrance compared to 1-bromo-2,3-difluorobenzene .

- Trifluorinated analogs (e.g., 1-bromo-2,4,5-trifluorobenzene) exhibit enhanced lipophilicity, making them suitable for medicinal chemistry .

Reactivity :

- Suzuki-Miyaura cross-coupling is highly efficient for this compound, yielding biaryl intermediates for pharmaceuticals . In contrast, dibrominated derivatives (e.g., 1,5-dibromo-2,4-difluorobenzene) are less reactive in single-step couplings but useful in polymerization .

- Nitro-substituted derivatives (e.g., 5-bromo-2,4-difluoronitrobenzene) show enhanced antifungal activity due to the electron-withdrawing nitro group .

Synthetic Challenges :

- Bromination of m-difluorobenzene produces this compound with 85% selectivity, but competing isomers (e.g., 1-bromo-2,6-difluorobenzene) form under suboptimal conditions .

- The Schiemann reaction route, while high-purity, has a lower yield (40%) compared to direct bromination .

Applications: Pharmaceuticals: this compound is critical in synthesizing Diflunisal (nonsteroidal anti-inflammatory drug) via Suzuki coupling . Materials Science: Derivatives like 5-bromo-2,4-difluorobenzene-1-sulfonyl chloride are precursors for liquid crystals with high thermal stability .

Actividad Biológica

1-Bromo-2,4-difluorobenzene (CAS No. 348-57-2) is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in various chemical syntheses. This article explores its biological activity, including toxicity, pharmacological uses, and relevant case studies.

- Molecular Formula : C6H3BrF2

- Molecular Weight : 192.99 g/mol

- Appearance : Clear colorless to brown liquid

- Reactivity : Undergoes lithiation at positions adjacent to halogen substituents, yielding derivatives such as 6-bromo-2,3-difluorobenzoic acid .

Biological Activity Overview

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its biological activities can be categorized into several areas:

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The following toxicity data highlights its potential hazards:

These studies indicate that while the compound has useful applications, it poses significant health risks at certain exposure levels.

Pharmacological Applications

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Notably:

- It is utilized in the preparation of chiral azole antifungal agents through chemoenzymatic processes .

- Compounds derived from it have shown antifungal activity in vitro against specific strains, indicating its potential use in therapeutic formulations .

Case Studies

-

Antifungal Activity Assessment :

A series of compounds synthesized from this compound were evaluated for antifungal properties using agar diffusion and broth dilution assays. The results demonstrated effective inhibition against several fungal strains, suggesting that derivatives of this compound could be developed into antifungal therapies . -

Environmental Impact Study :

Research has indicated that halogenated compounds like this compound can persist in the environment and may bioaccumulate. Studies assessing its degradation pathways reveal that microbial action can reduce its concentration but also highlight the need for careful management due to its toxicity .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-bromo-2,4-difluorobenzene that influence its handling and reactivity in laboratory settings?

- Answer : Key properties include a molecular weight of 192.99 g/mol, boiling point of 145–146°C, density of 1.708 g/mL at 25°C, and refractive index of 1.505. Its low flash point (52°C, closed cup) classifies it as a flammable liquid (UN1993), necessitating storage in fireproof cabinets. The compound is water-insoluble, requiring organic solvents (e.g., dichloromethane, THF) for reactions .

Q. What are the standard protocols for synthesizing this compound?

- Answer : A common method involves bromination of 2,4-difluorobenzene using iron powder as a catalyst. For example, bromine (22.6 g) in dichloromethane is added dropwise to a mixture of 2,4-difluorobenzene and iron powder, followed by refluxing and purification via silica gel chromatography with n-hexane . Alternative routes include nucleophilic aromatic substitution or cross-coupling reactions with boronic acids .

Q. What safety measures are essential when handling this compound?

- Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with skin/eyes (irritant: R36/37/38). In case of exposure, rinse with water and seek medical attention. Store away from oxidizers and heat sources, adhering to UN1993 transport regulations .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?

- Answer : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a 10% molar excess of boronic acid derivatives (e.g., 3-nitrophenylboronic acid). Typical conditions: THF/H₂O (1:1) at 80°C for 12–24 h under inert atmosphere. Purify via column chromatography (hexane/EtOAc). Yields up to 71% are reported .

Q. What analytical techniques are most effective for characterizing derivatives of this compound?

- Answer :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.46–6.92 ppm (dt or m) and coupling constants (J = 6.31–8.62 Hz) for fluorine interactions .

- GC-MS : Confirm molecular ion peaks at m/z 192.99 (M⁺) and fragmentation patterns consistent with Br/F loss.

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/Br/F ratios .

Q. How can low yields in Grignard reactions involving this compound be addressed?

- Answer : Ensure strict anhydrous conditions (THF dried over Na/benzophenone). Use freshly prepared Grignard reagents (e.g., MeMgBr) and slow addition rates to minimize side reactions. Post-reaction quenching with NH₄Cl and extraction with Et₂O improve recovery .

Q. What strategies enable regioselective functionalization of this compound?

- Answer :

- Electrophilic Substitution : Fluorine directs incoming electrophiles to the para position relative to Br.

- Directed Ortho-Metallation : Use n-BuLi at −78°C to deprotonate the position ortho to Br, enabling carboxylation or nitration .

Q. How can contradictions in reported reaction conditions (e.g., solvent choices) be resolved?

Propiedades

IUPAC Name |

1-bromo-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHBDQZXPCTTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188336 | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-57-2 | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.